molecular formula C14H26O2Si B13503476 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one

Cat. No.: B13503476
M. Wt: 254.44 g/mol
InChI Key: ZGSNAJRXNCIAFO-UHFFFAOYSA-N
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Description

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C14H26O2Si. It is characterized by a bicyclic structure with a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxygen atom. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one typically involves the protection of a hydroxyl group with a TBDMS group. This can be achieved through the reaction of the hydroxyl-containing precursor with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one involves its reactivity as a protected hydroxyl group. The TBDMS group provides steric hindrance and stability, allowing for selective reactions at other sites in the molecule. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyldimethylsilyloxy)-1-methoxyethene: This compound also contains a TBDMS group and is used in similar synthetic applications.

    Bicyclo[2.2.1]heptan-2-one: A structurally related compound with different functional groups and reactivity.

Uniqueness

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one is unique due to its bicyclic structure and the presence of the TBDMS protecting group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

1-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C14H26O2Si/c1-13(2,3)17(4,5)16-10-14-9-11(14)7-6-8-12(14)15/h11H,6-10H2,1-5H3

InChI Key

ZGSNAJRXNCIAFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CC1CCCC2=O

Origin of Product

United States

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